molecular formula C11H13NO2 B1629058 Methyl 2-(indolin-1-yl)acetate CAS No. 39597-68-7

Methyl 2-(indolin-1-yl)acetate

Cat. No. B1629058
CAS RN: 39597-68-7
M. Wt: 191.23 g/mol
InChI Key: ICQRRRPDJLDWMF-UHFFFAOYSA-N
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Description



  • Methyl 2-(indolin-1-yl)acetate is a heterocyclic compound with the molecular formula C₁₁H₁₃NO₂ .

  • It belongs to the class of isoindolinones, which are important heterocyclic compounds found in natural products and synthetic biologically active compounds.

  • The isoindolinone core consists of a γ-lactam fused with a benzene ring and can be either unsubstituted or mono- or di-substituted in the 3-position.





  • Synthesis Analysis



    • Methyl 2-(indolin-1-yl)acetate can be synthesized by means of the Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative.

    • Good isolated yields are obtained under mild reaction conditions.





  • Molecular Structure Analysis



    • Molecular Formula : C₁₁H₁₃NO₂

    • Average Mass : 191.226 Da

    • Monoisotopic Mass : 191.094635 Da





  • Chemical Reactions Analysis



    • The synthesis involves the reaction of 3-hydrazino-isatin with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes.





  • Physical And Chemical Properties Analysis



    • Solubility : Methyl 2-(indolin-1-yl)acetate is soluble in organic solvents.

    • Melting Point : Not specified.

    • Boiling Point : Not specified.




  • Scientific Research Applications

    Discovery of Potent Inhibitors for Diabetic Complications

    A series of highly potent and selective 3-[(benzothiazol-2-yl)methyl]indole-N-alkanoic acid aldose reductase inhibitors were discovered, targeting the treatment of chronic diabetic complications. The lead compound exhibited significant efficacy in lowering nerve and lens sorbitol levels in diabetic rat models, demonstrating potential for the treatment of diabetes-related complications (M. V. Van Zandt et al., 2005).

    Nucleophilic Reactivities of Indoles

    Research into the nucleophilic reactivities of indoles, including N-methylindole, provides insights into their chemical behaviors and potential applications in synthetic organic chemistry. This study aids in understanding the kinetics of indole compounds with various electrophiles, contributing to the development of novel synthetic methodologies (S. Lakhdar et al., 2006).

    Formylation of Indole Acetic Esters

    Investigations into the formylation of 3-alkylindole-2-acetic esters have led to the development of new synthetic pathways, enabling the production of complex indole derivatives. These studies contribute to the advancement of indole chemistry and its applications in creating bioactive molecules (C. F. Jones et al., 1974).

    Photodynamic Cancer Therapy Enhancement

    The efficacy of photodynamic cancer therapy can be significantly enhanced using radicals from plant auxin (indole-3-acetic acid), demonstrating a novel approach to improve cancer treatment outcomes. This research suggests the potential for combining indole derivatives with existing therapies to increase their effectiveness against cancer (L. Folkes, P. Wardman, 2003).

    Alzheimer's Disease Treatment

    Carbamate derivatives of indolines have been studied for their cholinesterase inhibitory and antioxidant activities, showing promise as multifunctional drugs for treating Alzheimer's disease. These compounds exhibit significant potential for addressing the complex pathology of Alzheimer's by targeting oxidative stress and cholinergic transmission (Inessa Yanovsky et al., 2012).

    Safety And Hazards



    • Methyl 2-(indolin-1-yl)acetate is considered hazardous due to its flammability and potential to cause eye irritation.

    • Take precautions when handling and store in a well-ventilated place.




    properties

    IUPAC Name

    methyl 2-(2,3-dihydroindol-1-yl)acetate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H13NO2/c1-14-11(13)8-12-7-6-9-4-2-3-5-10(9)12/h2-5H,6-8H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ICQRRRPDJLDWMF-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)CN1CCC2=CC=CC=C21
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H13NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00623399
    Record name Methyl (2,3-dihydro-1H-indol-1-yl)acetate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00623399
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    191.23 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Methyl 2-(indolin-1-yl)acetate

    CAS RN

    39597-68-7
    Record name Methyl (2,3-dihydro-1H-indol-1-yl)acetate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00623399
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    0.40 ml of methyl bromoacetate was added dropwise to a mixture of 0.25 g of indoline, 2 ml of dimethylformamide and 0.87 g of anhydrous potassium carbonate, and the resulting mixture was stirred at room temperature for 1 hour. At the end of this time, the reaction mixture was poured into water, after which it was extracted with ethyl acetate. The extract was washed with an aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. The solvent was removed by distillation under reduced pressure, and the resulting residue was purified by column chromatography through silica gel, using a 5:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 0.30 g of the title compound having Rf=0.63 (on silica gel thin layer chromatography using a 2:1 by volume mixture of hexane and ethyl acetate as the developing solvent).
    Quantity
    0.4 mL
    Type
    reactant
    Reaction Step One
    Quantity
    0.25 g
    Type
    reactant
    Reaction Step One
    Quantity
    2 mL
    Type
    reactant
    Reaction Step One
    Quantity
    0.87 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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